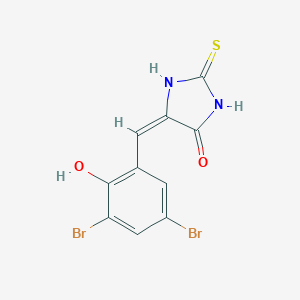![molecular formula C26H24N2O2S B420781 N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE](/img/structure/B420781.png)
N-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-4-BUTOXYBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide is a complex organic compound characterized by the presence of biphenyl, thiazole, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound .
The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The final step involves the coupling of the biphenyl-thiazole intermediate with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiazoles.
Scientific Research Applications
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine: Used in optoelectronic devices.
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Synthesized through Buchwald–Hartwig cross-coupling.
Uniqueness
N-(4-[1,1’-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide is unique due to the combination of its biphenyl, thiazole, and benzamide functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler biphenyl derivatives and other related compounds.
Properties
Molecular Formula |
C26H24N2O2S |
|---|---|
Molecular Weight |
428.5g/mol |
IUPAC Name |
4-butoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C26H24N2O2S/c1-2-3-17-30-23-15-13-22(14-16-23)25(29)28-26-27-24(18-31-26)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-16,18H,2-3,17H2,1H3,(H,27,28,29) |
InChI Key |
PCHSSRHFINCSMT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)




![Ethyl 3,5,6-trichloro-4-{[2,3,5-trichloro-6-(ethoxycarbonyl)-4-pyridinyl]diazenyl}-2-pyridinecarboxylate](/img/structure/B420715.png)
![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)
![3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(5-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]-1,3,4,2-oxadiazaphosphol-2(3H)-yl)propanohydrazide](/img/structure/B420725.png)



![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
